4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
Overview
Description
4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol is a useful research compound. Its molecular formula is C24H29N3O and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bi-functional Melamine Derivatives and Polycondensates :
- Melamine derivatives, including those with structures similar to 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol, have been synthesized for potential applications in polycondensation reactions. These compounds, such as 2-Dimethylamino-4,6-bis(methylamino)-s-triazine, exhibit interesting chemical properties that could be useful in creating new polymeric materials (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Resonance-Stabilized Carbocations and Spiro Compounds :
- Research into 4,4'-Bis(dimethylamino)-derivatives has revealed their behavior as both diene and dienophile in cycloaddition reactions. This indicates their potential use in synthesizing asymmetrical spiro compounds and other complex organic structures (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).
Reactions with Amino Alcohols :
- Studies have shown that derivatives of silacyclobutane can react with 2-(N,N-Dimethylamino)ethanol to form dimethylaminoethoxy derivatives. This could have implications in the synthesis of new organosilicon compounds (Pestunovich, Lazareva, Albanov, Buravtseva, & Gusel'nikov, 2006).
Synthesis of Glycosides :
- The synthesis of analogues of anti-tumor drugs using derivatives of this compound has been explored. This includes the synthesis of triazinyl β-glycosides, which could have significant applications in medicinal chemistry (Bagga, Dua, Williams, & Simmonds, 1997).
Novel Polyamide Syntheses :
- The compound has been used in the synthesis of novel polyamides, indicating its role in polymer chemistry. This includes reactions with isocyanates to produce polyamides bearing bis(dimethylamino)methylenemalonamide groups (Kihara, Sugimoto, & Endo, 1999).
Inorganic N-Amino Analogue of Pyrrole :
- Research into compounds structurally related to this compound has led to the synthesis of inorganic analogues of pyrrole. This could have applications in the development of new inorganic compounds (Engelhardt & Park, 1996).
Electrochemical Oxidation Studies :
- Studies on the electrochemical oxidation of aromatic amines, including derivatives of 4,4'-Bis(dimethylamino)-compounds, can provide valuable insights into their redox properties and potential applications in electrochemistry (Dvořák, Němec, & Zýka, 1967).
Photochemical Studies :
- Photochemical studies of benzyl alcohols and esters related to 4,4'-Bis(dimethylamino)-compounds have shown the generation of benzyl cations with interesting electronic properties. This could be significant for the development of photochemically active materials (Perrotta, Winter, & Falvey, 2011).
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-25-21-12-6-18(7-13-21)24(28,19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17,25,28H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGJOSJRYKEYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204642 | |
Record name | 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-41-1 | |
Record name | α,α-Bis[4-(dimethylamino)phenyl]-4-(methylamino)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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